

A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ031686 vs. GSK2807

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Compound of Interest		
Compound Name:	EPZ031686	
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For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is critical for validating novel drug targets. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the lysine methyltransferase SMYD3: **EPZ031686** and GSK2807. We present a detailed analysis of their performance based on available experimental data, along with relevant protocols and pathway diagrams to inform your research.

At a Glance: Key Performance Indicators

Parameter	EPZ031686	GSK2807
Biochemical Potency	IC50: 3 nM[1][2]; Ki: 1.1-1.2 nM[3]	IC50: 130 nM[4]; Ki: 14 nM[4] [5]
Cellular Potency	IC50: 36 nM (HEK293T)[1]	Data not available
Mechanism of Action	Noncompetitive/Mixed-type with respect to SAM and MEKK2[3][6]	SAM-competitive[4][5][6]
Selectivity	High selectivity against other histone methyltransferases[3]	Selective for SMYD3[5]
Oral Bioavailability	Yes, demonstrated in mice[3]	Poor membrane permeability, not suitable for in vivo studies[7]



In-Depth Analysis

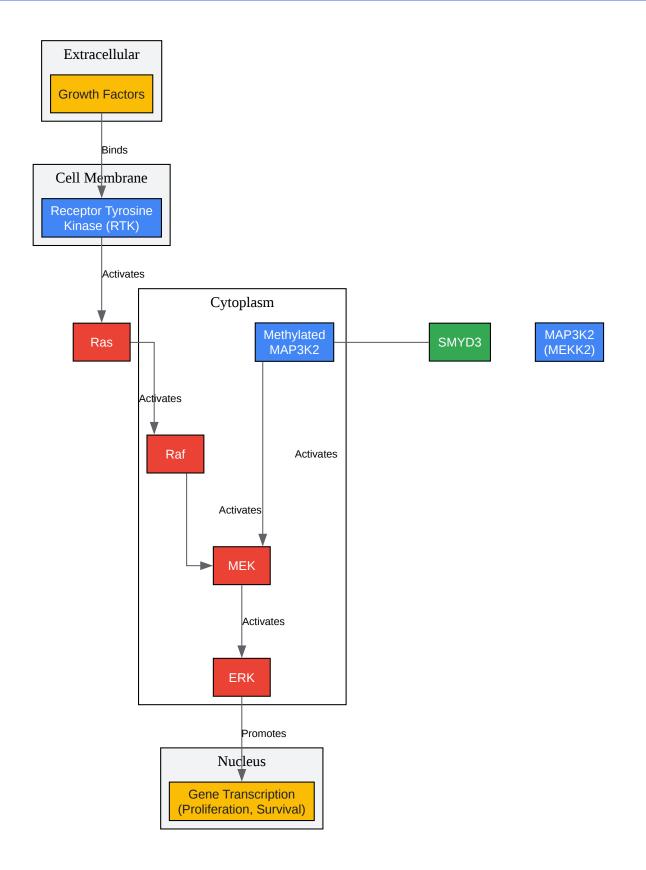
EPZ031686 emerges as a highly potent SMYD3 inhibitor with an impressive biochemical IC50 of 3 nM and a cellular IC50 of 36 nM in HEK293T cells.[1][2] Its noncompetitive or mixed-type mechanism of action with respect to both the SAM cofactor and the protein substrate MEKK2 suggests a distinct binding mode compared to GSK2807.[3][6] A key advantage of **EPZ031686** is its demonstrated good oral bioavailability in mice, making it a suitable tool for in vivo studies. [3]

GSK2807 is also a potent inhibitor of SMYD3, with a reported Ki of 14 nM and an IC50 of 130 nM.[4][5] In contrast to **EPZ031686**, GSK2807 acts as a SAM-competitive inhibitor, directly competing with the natural cofactor for binding to the enzyme's active site.[4][5][6] While a valuable in vitro tool, the utility of GSK2807 for in vivo applications is limited by its poor membrane permeability.[7]

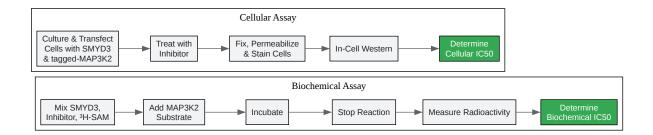
SMYD3 Signaling Pathway

SMYD3 is a lysine methyltransferase that plays a crucial role in various cellular processes, including the regulation of gene transcription and signal transduction pathways implicated in cancer.[3] One of its key non-histone substrates is MAP3K2 (MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade.[8] By methylating MAP3K2, SMYD3 enhances the activation of this pathway, promoting cell proliferation and survival.[8]









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